Porphobilinogen

Clinical Chemistry Porphyria Diagnostics Method Validation

PBG-D activity assays demand authentic porphobilinogen-ALA cannot substitute due to strict substrate specificity, and Ehrlich's reagent methods lack the analytical specificity to distinguish PBG from interferents in AIP diagnosis. This ≥96% (HPLC) PBG powder, soluble in 1 M NH₄OH (≥10 mg/mL), is the defined substrate for porphobilinogen deaminase across phylogenetically diverse species. • LC-MS/MS calibrator for urinary & plasma PBG quantification; plasma PBG offers superior temporal resolution for monitoring acute attack progression and therapeutic response (p=0.01 sensitivity advantage vs. urinary PBG). • Species-matched ALAD activity standard for lead toxicity studies-accounts for 40-fold species differences in Pb²⁺ sensitivity (fish vs. mammalian IC₅₀). • Stable at -20°C for long-term storage; shipped under blue ice to preserve biochemical integrity.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 487-90-1
Cat. No. B132115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorphobilinogen
CAS487-90-1
Synonyms5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid;  PBG; 
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
InChIKeyQSHWIQZFGQKFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Porphobilinogen: Heme Biosynthesis Intermediate


Porphobilinogen (PBG; CAS 487-90-1; C₁₀H₁₄N₂O₄; MW 226.23) is a monopyrrole intermediate in the tetrapyrrole biosynthetic pathway, formed via the asymmetric condensation of two δ-aminolevulinic acid (ALA) molecules by porphobilinogen synthase (ALAD). It serves as the sole substrate for porphobilinogen deaminase (PBG-D; EC 4.3.1.8), which polymerizes four PBG molecules to form hydroxymethylbilane, the linear tetrapyrrole precursor to heme, chlorophyll, and vitamin B₁₂ [1]. PBG is commercially available as a powder with purity specifications of ≥96% or ≥99% by HPLC, soluble in 1 M NH₄OH (≥10 mg/mL), and requires storage at −20°C for long-term stability .

Supports heme biosynthesis pathway studies and porphyrin metabolism research
Substrate for porphobilinogen deaminase (PBG-D) and ALAD enzyme kinetics
Analytical standard for LC-MS/MS method development; soluble in alkaline buffer

PBG Non-Substitutability in Assays


Porphobilinogen occupies a distinct and non-interchangeable position within the heme biosynthetic pathway, two enzymatic steps downstream of ALA and immediately upstream of the rate-limiting PBG deaminase reaction where AIP-associated mutations manifest. ALA cannot substitute for PBG in PBG-D activity assays because PBG-D exhibits strict substrate specificity for PBG's pyrrole structure; similarly, PBG—unlike ALA—does not react with Ehrlich's reagent after anion-exchange purification without prior chemical conversion, enabling its selective spectrophotometric quantification [1]. In clinical diagnostics, elevated urinary PBG is the defining biochemical hallmark of acute intermittent porphyria (AIP), while ALA elevation may be shared across multiple acute porphyrias (AIP, hereditary coproporphyria, variegate porphyria), making PBG the more specific acute-phase marker [2].

ALA is not a PBG substitute
PBG deaminase requires the specific pyrrole structure of PBG; using ALA in PBG-D activity assays may not yield valid results.
PBG vs ALA biomarker specificity
For acute porphyria research, PBG provides greater specificity than ALA; relying on ALA may confound subtype classification in research models.

Porphobilinogen: Evidence-Based Differentiation


LC-MS/MS Analytical Specificity for Urinary PBG

Porphobilinogen detection via LC-MS/MS provides substantially greater analytical specificity than the traditional Ehrlich's reagent spectrophotometric method, which is described as 'insensitive, relatively nonspecific, labor intensive and subject to interference from unknown urine constituents' [1]. The LC-MS/MS method using stable-isotope dilution eliminates false-positive signals from urobilinogen and other Ehrlich-reactive urinary compounds that co-elute in non-chromatographic assays [2].

LC-MS/MS Specificity
Head-to-head
Eliminates urobilinogen/PBG-IAG interference; detects conjugate not measurable by Ehrlich reagent
Supports method selection for research PBG quantification
Urine matrix; stable-isotope dilution IS required
Clinical Chemistry Porphyria Diagnostics Method Validation

Plasma PBG as Acute Porphyria Biomarker

In a clinical trial of three AIP patients across four acute attacks, plasma PBG concentration changes more accurately reflected clinical and therapeutic course than urinary PBG or plasma/urinary ALA [1]. During attacks requiring heme therapy, plasma PBG concentrations significantly increased after hospital admission (p=0.01) despite glucose administration, whereas urinary PBG did not show this early treatment-refractory signal.

Plasma vs Urinary PBG
Head-to-head
Plasma PBG more accurately reflected acute attack course (p=0.01) in a research study
Supports plasma PBG as a research biomarker for acute porphyria monitoring
AIP patients; LC-MS method; four attacks evaluated
Biomarker Monitoring Acute Intermittent Porphyria Clinical Biochemistry

Species-Specific PBG-D Kinetics

Porphobilinogen serves as the substrate for PBG deaminase across diverse organisms, but kinetic parameters vary substantially by species. Rat harderian gland PBG-D exhibits a Km of 1.1 μM at 37°C, pH 8.0, with Vmax of 170 pmol/min/mg [1]. In contrast, PBG-D from the green alga Scenedesmus obliquus shows a Km of 79 μM at 37°C, pH 7.4, with Vmax of 176 pmol·min⁻¹ [2]. This 72-fold difference in substrate affinity reflects distinct active-site architecture and evolutionary divergence in heme biosynthesis regulation.

PBG-D Km Variation
Cross-study
Rat harderian gland Km 1.1 µM vs algal Km 79 µM (72-fold difference)
Species-specific substrate concentration required for enzyme assays
37°C; pH 8.0 (rat) vs 7.4 (algal)
Enzyme Kinetics Comparative Biochemistry Porphobilinogen Deaminase

ALAD-Catalyzed PBG Synthesis Kinetics

δ-Aminolevulinic acid dehydratase (ALAD; PBG synthase) converts ALA to PBG. Channel catfish (Ictalurus punctatus) hepatic ALAD exhibits a Km of 0.043 mM (43 μM) for ALA and a Vmax of 2.57 nmol PBG/h/mg protein [1]. This fish enzyme is biochemically distinct from mammalian ALAD: the IC₅₀ for Pb²⁺ inhibition is 17.3 μM in catfish, which is 40-fold higher than the 0.31–0.4 μM reported for rat ALAD [1]. The enzyme also shows no Zn²⁺ activation and only moderate EDTA inhibition, unlike the Zn²⁺-dependent mammalian ortholog [1].

ALAD Pb²⁺ Sensitivity
Class-level
Catfish ALAD IC₅₀ 17.3 µM vs rat ALAD 0.31–0.4 µM (40-fold lower sensitivity)
Species-matched calibration essential for lead toxicity biomarker studies
Fish ALAD lacks Zn²⁺ activation; 43 µM Km for ALA
ALAD Kinetics Porphobilinogen Synthesis Lead Toxicity Biomarker

Protoporphyrin IX Inhibition of PBG-D

Protoporphyrin IX, a downstream heme precursor, exerts feedback inhibition on PBG deaminase activity. In rat harderian gland PBG-D assays, increasing concentrations of protoporphyrin IX reduced enzyme activity, reaching 40% inhibition at the in vivo concentration of the porphyrin when assayed at 7 μM PBG [1]. Notably, inhibition by protoporphyrin was not completely reversed even at saturating substrate concentrations, indicating a mixed or non-competitive regulatory mechanism distinct from simple substrate competition [1].

Protoporphyrin IX Inhibition
Class-level
40% inhibition of PBG-D at in vivo PPIX concentration; not fully reversed at saturating PBG
Porphyrin-free controls needed for regulatory mechanism studies
7 µM PBG; rat harderian gland PBG-D
Enzyme Regulation Feedback Inhibition Heme Biosynthesis

Porphobilinogen: Key Research Applications


LC-MS/MS Assay Development for PBG

Porphobilinogen analytical standard (≥96% purity) is essential for calibrating and validating LC-MS/MS assays for urinary and plasma PBG quantification. As demonstrated in Section 3, LC-MS/MS eliminates the analytical specificity limitations of Ehrlich's reagent, enabling detection of PBG-IAG conjugates that escape colorimetric methods [1]. Stable-isotope-labeled internal standards (e.g., PBG-¹³C₂) are required for accurate quantification via isotope dilution. Plasma PBG, shown to more accurately reflect acute attack progression than urinary PBG (p=0.01 sensitivity advantage) [2], should be prioritized in longitudinal monitoring studies.

PBG Deaminase Kinetics Across Species

PBG serves as the defined substrate for measuring PBG deaminase (PBG-D) activity across phylogenetically diverse organisms. The 72-fold difference in Km between mammalian PBG-D (Km = 1.1 μM) and algal PBG-D (Km = 79 μM) [3] necessitates species-appropriate substrate concentration ranges. Investigators must titrate PBG based on the enzyme source: ≤10 μM for mammalian orthologs, ≥200 μM for algal/plant orthologs. Additionally, the 40% feedback inhibition by protoporphyrin IX at physiological concentrations [3] requires inclusion of porphyrin-free controls in regulatory mechanism studies.

PBG-Based ALAD Assays in Toxicology

PBG production rate from ALA serves as the readout for ALAD (PBG synthase) activity in lead toxicity studies. The 40-fold species difference in Pb²⁺ sensitivity (catfish IC₅₀ = 17.3 μM vs. rat IC₅₀ = 0.31–0.4 μM) [4] mandates that PBG-based ALAD assays employ species-matched calibration curves and reference ranges. Researchers using PBG as a quantification standard for ALAD activity must also account for the absence of Zn²⁺ activation in fish orthologs when interpreting dose-response relationships.

PBG Biomarker in AIP Research and Monitoring

PBG is the definitive acute-phase biomarker for AIP research, distinguished from ALA by its disease specificity—elevated PBG confirms AIP diagnosis while ALA elevation may overlap with hereditary coproporphyria and variegate porphyria [5]. Plasma PBG monitoring via LC-MS/MS provides superior temporal resolution for tracking therapeutic responses to glucose and heme therapy compared to urinary PBG [2]. Researchers designing clinical studies of novel porphyria therapeutics should incorporate serial plasma PBG measurements as a primary biochemical endpoint.

Application
Selection Property
Validation Focus
PBG quantification by LC-MS/MS
Analytical standard purity
Isotope dilution with SIL-IS; interference-free detection
PBG-D enzyme kinetics studies
Substrate purity and defined concentration range
Km-matched substrate titration; porphyrin-free controls
ALAD activity assay in toxicology
PBG as reaction product standard
Species-matched calibration; Pb²⁺ sensitivity context
Acute porphyria research biomarker
Specificity for AIP over other acute porphyrias
Plasma PBG temporal profiling; LC-MS/MS method

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